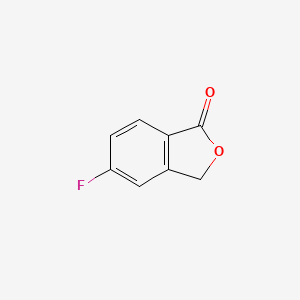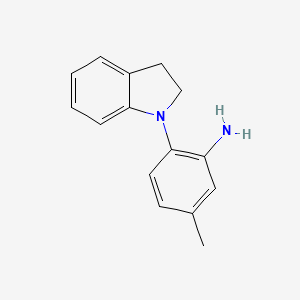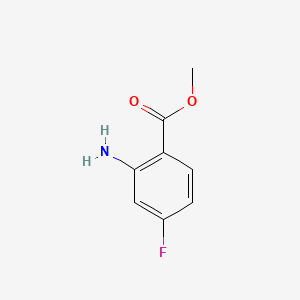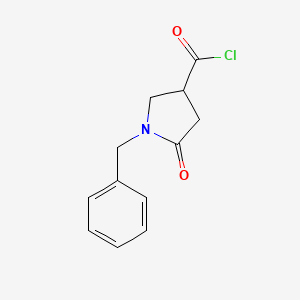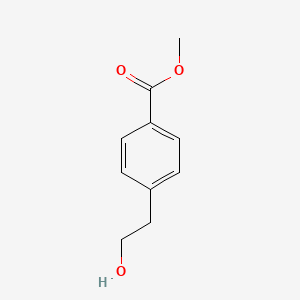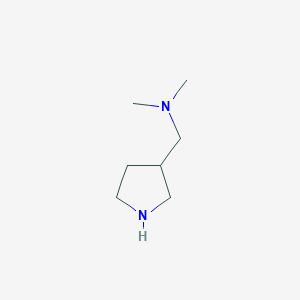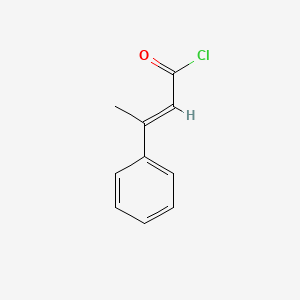
(E)-3-phenylbut-2-enoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-phenylbut-2-enoyl chloride is an organic compound with the molecular formula C10H9ClO It is characterized by a chloro group attached to a butenal chain, which is further substituted with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: (E)-3-phenylbut-2-enoyl chloride can be synthesized through several methods. One common approach involves the reaction of 3-phenyl-2-butenal with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction typically requires an inert atmosphere and a solvent like dichloromethane to facilitate the process.
Industrial Production Methods: Industrial production of 1-chloro-3-phenyl-2-butenal often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: (E)-3-phenylbut-2-enoyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-3-phenylbut-2-enoyl chloride has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-chloro-3-phenyl-2-butenal exerts its effects involves interactions with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the phenyl group provides stability and influences the compound’s reactivity. The pathways involved often include electrophilic aromatic substitution and nucleophilic addition reactions.
Comparison with Similar Compounds
1-Chloro-3-phenyl-2-propenal: Similar structure but with a different position of the double bond.
3-Phenyl-2-butenal: Lacks the chloro group, affecting its reactivity and applications.
1-Chloro-2-phenyl-2-butenal: Different position of the chloro group, leading to variations in chemical behavior.
Properties
Molecular Formula |
C10H9ClO |
|---|---|
Molecular Weight |
180.63 g/mol |
IUPAC Name |
(E)-3-phenylbut-2-enoyl chloride |
InChI |
InChI=1S/C10H9ClO/c1-8(7-10(11)12)9-5-3-2-4-6-9/h2-7H,1H3/b8-7+ |
InChI Key |
LHHGHDLKIQTTRT-BQYQJAHWSA-N |
Isomeric SMILES |
C/C(=C\C(=O)Cl)/C1=CC=CC=C1 |
Canonical SMILES |
CC(=CC(=O)Cl)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


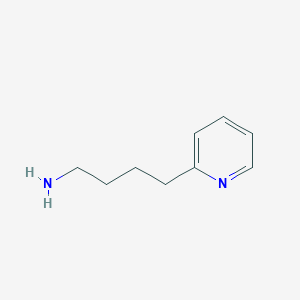
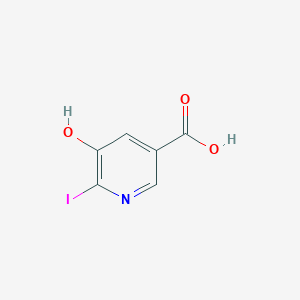
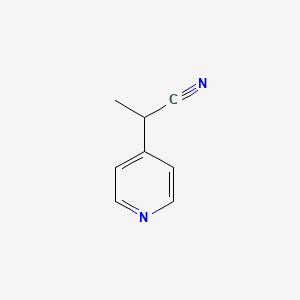

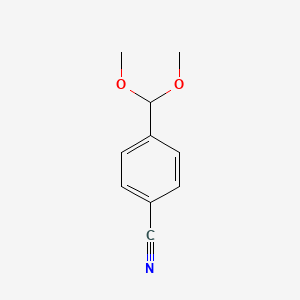
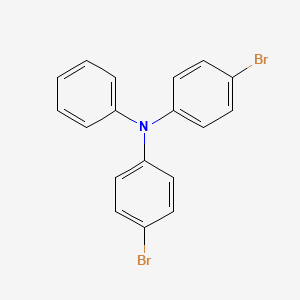
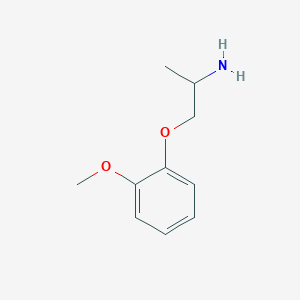
![2-[(2-Methylprop-2-en-1-yl)oxy]aniline](/img/structure/B1317676.png)
